REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([CH3:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH3:8])[CH:7]=1.[Cl:12][S:13](O)(=[O:15])=[O:14]>ClCCl>[CH3:8][C:6]1[C:7]([S:13]([Cl:12])(=[O:15])=[O:14])=[C:2]([CH3:1])[C:3]([CH3:11])=[C:4]([CH3:10])[C:5]=1[CH3:9]
|
Name
|
|
Quantity
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24 mL
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Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=C(C1)C)C)C)C
|
Name
|
|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
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ClCCl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the solution was cooled to -5°~-10° C
|
Type
|
CUSTOM
|
Details
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to stand at room temperature
|
Type
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WASH
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Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
CUSTOM
|
Details
|
leaves crystals which
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from n-hexane
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=C(C(=C1S(=O)(=O)Cl)C)C)C)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |